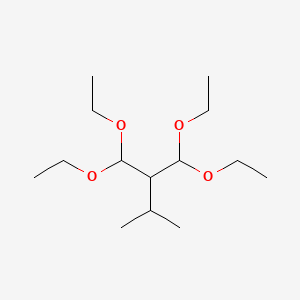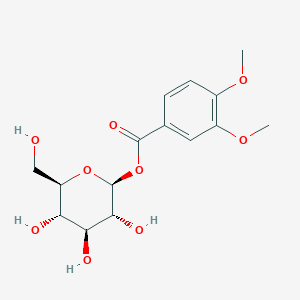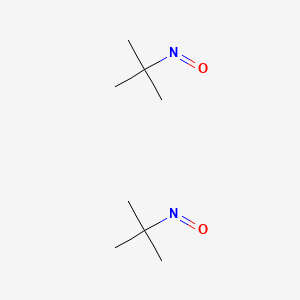![molecular formula C25H22N2O3 B3035367 2,5-dibenzyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 318951-52-9](/img/structure/B3035367.png)
2,5-dibenzyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Vue d'ensemble
Description
The compound "2,5-dibenzyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione" is a heterocyclic molecule that appears to be related to the pyrroloisoxazole class of compounds. These molecules are of interest due to their potential biological activities and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related pyrroloisoxazole derivatives has been reported through various methods. For instance, a one-pot method for the preparation of 2H-azirine-2-carbonylbenzotriazoles, which are precursors to pyrrolo-fused heterocycles, has been developed using Fe(ii)-catalyzed isomerization and Co(ii)-catalyzed reactions with 1,3-diketones . Additionally, the synthesis of biologically interesting pyrrolo-isoxazolidine derivatives via 1,3-dipolar cycloaddition reactions has been accomplished, leading to the formation of new stereoisomeric hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrroloisoxazole derivatives has been elucidated using techniques such as single-crystal X-ray analysis. For example, the structures of certain pyrrolo[3,2-d]isoxazoles have been confirmed, which provides insight into the stereochemistry and conformation of these molecules . This information is crucial for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
Pyrroloisoxazole derivatives undergo various chemical reactions that can be used to further modify their structure. Cycloaddition reactions, such as those with diazomethane and olefins, have been used to create pyrrolo[2,3-d]pyrazole and other heterocyclic compounds . Furthermore, reactions with amines and other nucleophiles have been explored, leading to a range of products including furanones and pyridines . These reactions highlight the versatility of pyrroloisoxazole derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrroloisoxazole derivatives are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms within these compounds suggests they may have significant electronic and steric characteristics that affect their reactivity and physical properties such as solubility and melting point. While the specific properties of "this compound" are not detailed in the provided papers, the properties of related compounds can provide a general understanding .
Applications De Recherche Scientifique
Optical and Electronic Properties
Compounds similar to 2,5-dibenzyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, particularly diketopyrrolopyrroles, have been extensively studied for their optical and electronic properties. These compounds exhibit strong absorption and fluorescence, making them suitable for use in dyes, organic semiconductors, and photovoltaic materials. Their applications span from high-quality pigments to components in electronic devices like field-effect transistors and bulk-heterojunction solar cells (Grzybowski & Gryko, 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the pyrrolidine scaffold, which is structurally related to the compound of interest, is widely utilized for developing new therapeutic agents. This five-membered ring structure is valued for its ability to efficiently explore pharmacophore space due to its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. Pyrrolidine and its derivatives, including structures similar to this compound, have been reported in bioactive molecules with target selectivity and diverse biological profiles (Li Petri et al., 2021).
Advanced Synthesis Techniques
Hydantoin derivatives, which share some structural features with the target compound, are recognized for their versatility in chemical synthesis. These compounds are integral in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction is one notable method for synthesizing hydantoins, showcasing the importance of these structures in creating new organic compounds with therapeutic potential (Shaikh et al., 2023).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3S,3aR,6aS)-2,5-dibenzyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-24-21-22(20-14-8-3-9-15-20)27(17-19-12-6-2-7-13-19)30-23(21)25(29)26(24)16-18-10-4-1-5-11-18/h1-15,21-23H,16-17H2/t21-,22-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMSYRZEXJWYIO-ZLNRFVROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3C(O2)C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2[C@@H]([C@@H]3[C@H](O2)C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864003-58-6 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864003-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine](/img/structure/B3035284.png)

![2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3035287.png)



![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3035292.png)


![(6bR,10aS)-Ethyl 3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate](/img/structure/B3035298.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate](/img/structure/B3035299.png)
![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B3035302.png)

